molecular formula C21H20O9 B12321102 Apigenin 4'-O-rhamnoside

Apigenin 4'-O-rhamnoside

Cat. No.: B12321102
M. Wt: 416.4 g/mol
InChI Key: RDBPZZVIYGFJKU-UHFFFAOYSA-N
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Description

Apigenin 4’-O-rhamnoside is a flavonoid compound found in various plants. It is known for its antioxidant, anti-inflammatory, and antitumor properties. The compound is a glycoside derivative of apigenin, where a rhamnose sugar is attached to the 4’-hydroxyl group of apigenin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 4’-O-rhamnoside can be achieved through enzymatic methods. One approach involves the use of O-methyltransferases, which catalyze the methylation of apigenin using S-adenosyl-L-methionine as a methyl donor . This method is efficient and can be performed under mild conditions.

Industrial Production Methods

Industrial production of Apigenin 4’-O-rhamnoside typically involves extraction from plant sources followed by purification. The extraction process may use solvents such as ethanol or methanol, and the compound is then purified using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Apigenin 4’-O-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of Apigenin 4’-O-rhamnoside .

Scientific Research Applications

Apigenin 4’-O-rhamnoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various molecular targets and pathways. One key pathway is the MAPK signaling pathway, where the compound inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .

Comparison with Similar Compounds

Apigenin 4’-O-rhamnoside is unique due to its specific glycoside structure. Similar compounds include:

  • Apigenin 7-O-glucoside
  • Apigenin 7-O-methylglucuronide
  • Rhoifolin
  • Isorhoifolin
  • Scutellarin

These compounds share similar flavonoid structures but differ in their glycoside attachments and biological activities.

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3

InChI Key

RDBPZZVIYGFJKU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O

Origin of Product

United States

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